molecular formula C23H19N3O6S B2668037 8-ethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 921796-37-4

8-ethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2668037
CAS No.: 921796-37-4
M. Wt: 465.48
InChI Key: OWFNDGALROSZCG-UHFFFAOYSA-N
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Description

8-ethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule designed for research applications. It is built on a 2-oxo-2H-chromene (coumarin) core, a privileged structure in medicinal chemistry known for its diverse biological activities . The molecule features an 8-ethoxy substitution on the chromene ring and a complex carboxamide linkage to a phenyl group that is further substituted with a 6-(methylsulfonyl)pyridazin-3-yl moiety. This specific combination of structural elements, particularly the methylsulfonyl-pyridazine group, suggests potential for high target affinity and selectivity, making it a compound of interest in various biochemical investigations . Chromene-3-carboxamide derivatives have been extensively studied for their potential as enzyme inhibitors. Research on closely related analogues has demonstrated significant inhibitory activity against enzymes like α-amylase and α-glucosidase, indicating potential application in metabolic disorder research . Furthermore, such compounds have shown promise in transactivation assays for targets like PPAR-γ, which plays a key role in glucose metabolism and insulin sensitivity . The presence of the pyridazine scaffold, a common pharmacophore in drug discovery, further expands its potential utility in the development of probes for neurological and oncological targets. This product is intended for non-human research purposes only. It is not approved for use in humans, animals, or as a food additive. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

8-ethoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O6S/c1-3-31-19-6-4-5-15-13-17(23(28)32-21(15)19)22(27)24-16-9-7-14(8-10-16)18-11-12-20(26-25-18)33(2,29)30/h4-13H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFNDGALROSZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-ethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C22H22N4O4S
  • Molecular Weight : 426.50 g/mol
  • CAS Number : [To be assigned]

The compound features a chromene core substituted with an ethoxy group and a pyridazinyl moiety, which are critical for its biological activity.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Inhibition of Cancer Cell Proliferation : The compound has been shown to induce apoptosis in various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The mechanism involves upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), leading to increased caspase-3 activity .
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against Gram-positive bacteria, potentially through disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .
  • Anti-inflammatory Effects : The presence of the methylsulfonyl group may contribute to anti-inflammatory effects, although further studies are needed to elucidate this pathway.

Anticancer Activity

The following table summarizes the inhibitory concentration (IC50) values for different cancer cell lines treated with the compound:

Cell LineIC50 (µM)Mechanism of Action
HepG25.03Induction of apoptosis
MCF-77.20Cell cycle arrest in G2-M phase
Caco-210.50Inhibition of proliferation

Antimicrobial Activity

The antimicrobial efficacy against various bacteria is summarized below:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus62.5
Enterococcus faecalis125
Escherichia coli250

Case Studies

  • Study on HepG2 Cells : A study evaluated the effects of the compound on HepG2 cells, revealing significant induction of apoptosis characterized by increased annexin V-FITC positivity from 1.75% to 13.76% after treatment .
  • Antibacterial Efficacy : Another study assessed the compound's antibacterial activity against MRSA strains, demonstrating a MIC value comparable to standard antibiotics like ciprofloxacin .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name/Structure Scaffold Key Substituents COX-2 IC50 (μM) Reference
6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) Imidazothiazole Methylsulfonyl phenyl at C-6 1.4
N,N-dimethyl analog (6a) Imidazothiazole N,N-dimethylaminomethyl at C-5 1.2
8-ethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide Coumarin Ethoxy (C-8), pyridazin-3-yl phenyl Not reported

Mechanistic and Pharmacokinetic Implications

  • COX-2 Binding : The methylsulfonyl group in all three compounds likely interacts with COX-2’s hydrophobic secondary pocket, a critical determinant of selectivity over COX-1 . The coumarin scaffold in the target compound may introduce π-π stacking or polar interactions absent in imidazothiazoles.
  • However, the pyridazine moiety may improve aqueous solubility relative to purely aromatic systems.
  • Metabolic Stability : Piperidine derivatives (e.g., ) often exhibit improved metabolic stability due to saturation of the heterocycle, whereas the coumarin scaffold may be prone to oxidative metabolism.

Research Findings and Hypothetical Insights

  • Substituent Sensitivity: The COX-2 inhibitory activity of imidazothiazoles is highly sensitive to C-5 substituents, with bulkier groups (e.g., dimethylamino) improving potency . For the target compound, the ethoxy and pyridazine groups may similarly modulate enzyme affinity.
  • Scaffold Flexibility : The patent data underscore the versatility of methylsulfonyl-containing scaffolds in drug design, though activity depends on core structure. The coumarin-pyridazine hybrid in the target compound may offer unique binding kinetics or off-target effects compared to imidazothiazoles or piperidines.

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